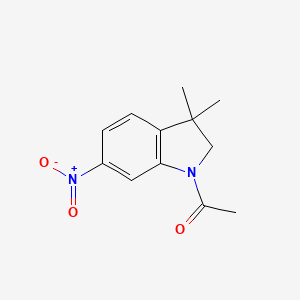
1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanon
Übersicht
Beschreibung
1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Diese Verbindung wird in der Proteomik eingesetzt, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Sie wird als Reagenz bei der Identifizierung und Quantifizierung von Proteinen und ihren Modifikationen verwendet, um das Verständnis von Krankheiten und biologischen Prozessen zu fördern .
Organische Synthese
In der organischen Chemie dient diese Verbindung als Baustein für die Synthese komplexerer Moleküle. Ihre Struktur ermöglicht verschiedene chemische Reaktionen, wodurch sie wertvoll für die Herstellung neuer Verbindungen mit potenziellen pharmazeutischen Anwendungen ist .
Materialwissenschaften
Forscher in den Materialwissenschaften verwenden diese Verbindung möglicherweise, um neue Materialien mit einzigartigen Eigenschaften zu entwickeln, wie z. B. verbesserte Haltbarkeit oder elektrische Leitfähigkeit. Sie könnte ein Vorläufer für Materialien sein, die in der Elektronik oder Nanotechnologie verwendet werden .
Chemische Sensorik
Aufgrund ihrer Nitrogruppe kann 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanon als chemischer Sensor fungieren. Sie kann verwendet werden, um das Vorhandensein bestimmter Substanzen oder Änderungen in der Umgebung zu erkennen, was in Bereichen wie Umweltüberwachung oder Diagnostik entscheidend ist .
Photodynamische Therapie
Diese Verbindung könnte Anwendungen in der photodynamischen Therapie (PDT) zur Behandlung von Krebs haben. Bei der PDT wird ein Photosensibilisator durch Licht aktiviert, um eine Form von Sauerstoff zu erzeugen, die nahegelegene Zellen abtötet. Ihre Struktur deutet aufgrund des Vorhandenseins der Nitrogruppe auf ein Potenzial als Photosensibilisator hin .
Arzneimittelentwicklung
Das molekulare Gerüst der Verbindung eignet sich für die Arzneimittelentwicklung, insbesondere für die Entwicklung von Arzneimitteln, die das zentrale Nervensystem angreifen, da ihre Indolinstruktur in vielen ZNS-Medikamenten vorkommt .
Analytische Chemie
In der analytischen Chemie kann sie als Standard- oder Referenzverbindung in der Chromatographie oder Spektroskopie verwendet werden, um andere Substanzen in einer Probe zu identifizieren und zu quantifizieren .
Umweltwissenschaften
Schließlich kann sie in der Forschung in den Umweltwissenschaften Anwendung finden, insbesondere in der Untersuchung der Auswirkungen von Nitroverbindungen auf Ökosysteme und deren potenzielles Auftreten als Umweltkontaminanten .
Jede der genannten Anwendungen nutzt die einzigartige chemische Struktur von this compound, die eine Nitrogruppe und ein Indolin-Rückgrat umfasst, wodurch sie für verschiedene wissenschaftliche Arbeiten vielseitig einsetzbar ist. Die Summenformel der Verbindung ist
C12H14N2O3 C_{12}H_{14}N_{2}O_{3} C12H14N2O3
und sie hat ein Molekulargewicht von 234.25 . Bitte beachten Sie, dass diese Anwendungen zwar auf den chemischen Eigenschaften der Verbindung beruhen, jedoch spezifische Studien und experimentelle Daten erforderlich wären, um ihre Wirksamkeit in diesen Rollen zu bestätigen.Eigenschaften
IUPAC Name |
1-(3,3-dimethyl-6-nitro-2H-indol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)13-7-12(2,3)10-5-4-9(14(16)17)6-11(10)13/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZCJZLWNBAQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=C(C=C2)[N+](=O)[O-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583135 | |
| Record name | 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453562-68-0 | |
| Record name | 1-(2,3-Dihydro-3,3-dimethyl-6-nitro-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453562-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(2,3-dihydro-3,3-dimethyl-6-nitro-1H-indol-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
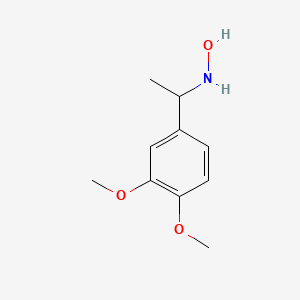
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)
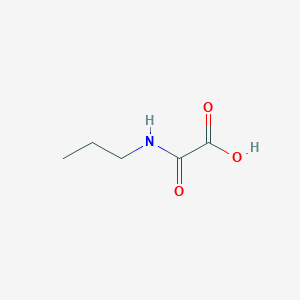
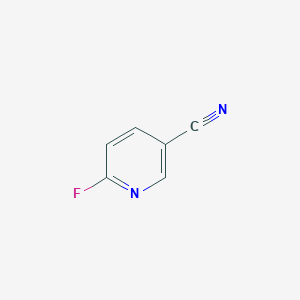
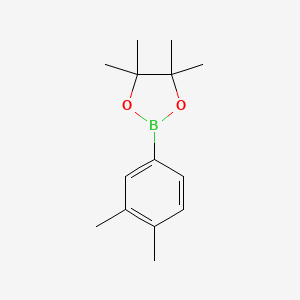
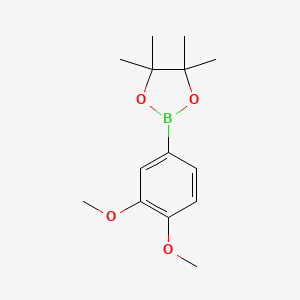
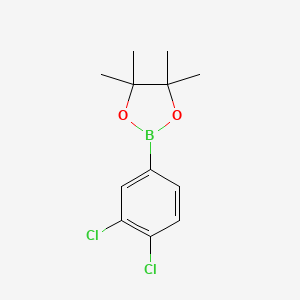
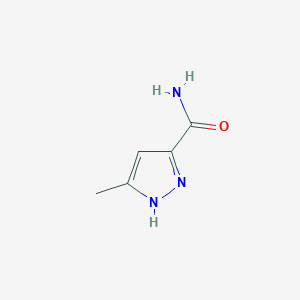
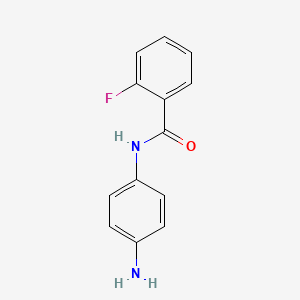

![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)


![Methyl [4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)
